REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([NH:8]N=C(CC)CC)=[CH:6][CH:5]=[CH:4][N:3]=1>C1(OC2C=CC=CC=2)C=CC=CC=1>[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[C:5]([CH3:4])=[C:6]([CH2:7][CH3:2])[NH:8][C:7]=12
|
Name
|
N-(2-chloropyridin-3-yl)-N′-(1-ethylpropylidene)-hydrazine
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1NN=C(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified with silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC=C2C1NC(=C2C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 850 mg | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 143.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |